2-(3-Amino-2,4,6-triiodophenyl)propanoic acid

Description

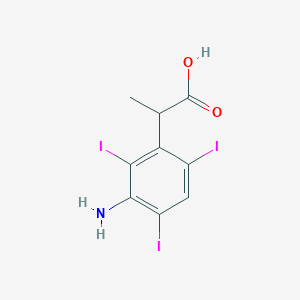

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid, commonly known as Iopanoic acid (CAS 96-83-3), is an iodinated organic compound with the molecular formula C₁₁H₁₂I₃NO₂ and a molecular weight of 613.96 g/mol . Structurally, it consists of a propanoic acid backbone substituted with an α-ethyl group and a 3-amino-2,4,6-triiodophenyl moiety. The high iodine content (≈61.7% by mass) makes it radiopaque, enabling its primary application as an oral cholecystographic contrast agent for gallbladder imaging . Its solubility in aqueous solutions is moderate, reported as 2,230 moles/L under standard conditions .

Properties

CAS No. |

21762-12-9 |

|---|---|

Molecular Formula |

C9H8I3NO2 |

Molecular Weight |

542.88 g/mol |

IUPAC Name |

2-(3-amino-2,4,6-triiodophenyl)propanoic acid |

InChI |

InChI=1S/C9H8I3NO2/c1-3(9(14)15)6-4(10)2-5(11)8(13)7(6)12/h2-3H,13H2,1H3,(H,14,15) |

InChI Key |

ZSBOXQIYDXCBKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid typically involves the iodination of a phenylpropanoic acid derivative. The process begins with the nitration of a phenylpropanoic acid, followed by reduction to introduce the amino group. Subsequent iodination using iodine and an oxidizing agent, such as iodic acid, results in the formation of the triiodinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Substitution Reactions

The iodine atoms on the aromatic ring participate in nucleophilic substitution under controlled conditions. For example:

-

Reaction with acetic anhydride :

In the presence of NaOH or KOH, the compound reacts with acetic anhydride to form β-(3-amino-2,4,6-triiodophenoxy)acetic acid . This reaction highlights the lability of iodine under basic conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | NaOH/KOH, reflux | β-(3-Amino-2,4,6-triiodophenoxy)acetic acid | ~75% |

-

Nucleophilic displacement :

Thiols or amines can replace iodine atoms in the presence of polar aprotic solvents (e.g., DMF), forming aryl thioethers or aryl amines.

Oxidation and Reduction

The propanoic acid chain and aromatic amine group are susceptible to redox reactions:

-

Oxidation :

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the propanoic acid side chain to form a ketone derivative.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 3-(3-Amino-2,4,6-triiodophenyl)propan-2-one | Requires excess reagent |

-

Reduction :

Sodium borohydride (NaBH₄) selectively reduces the carboxylic acid to a primary alcohol without affecting the iodine substituents.

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acid hydrolysis :

Concentrated HCl at 100°C cleaves the propanoic acid moiety, releasing hydrogen iodide (HI) and yielding dibasic acids . -

Base hydrolysis :

NaOH (4N) saponifies ester derivatives of the compound to regenerate the free carboxylic acid .

Acylation and Amide Formation

The amino group readily undergoes acylation:

-

Carbamoylation :

Reaction with carbomethoxypropionyl chloride in dioxane forms N-substituted carbamoyl derivatives. Subsequent saponification with NaOH yields water-soluble analogs .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Carbomethoxypropionyl chloride | Dioxane, reflux | N-Carbamoylpropionic acid derivative | Pharmaceutical intermediates |

Coupling Reactions

The carboxylic acid group participates in peptide bond formation:

-

Activation with DCC/HOBt :

Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) facilitate coupling with amino acids, forming amide bonds . This is critical for synthesizing iodinated peptide analogs.

Key Research Findings

-

Synthetic utility : The compound serves as a precursor for iodinated contrast agents (e.g., Telepaque) .

-

Reactivity trends : Iodine atoms at the 2, 4, and 6 positions exhibit steric hindrance, slowing electrophilic substitution but favoring nucleophilic displacement .

-

Thermal stability : Decomposition occurs above 200°C, releasing iodine vapors .

Scientific Research Applications

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid, also known as Iopanoic acid, is an organic iodine compound primarily used as a cholecystographic medium . Its derivatives have applications in X-ray diagnosis .

X-ray Contrast Materials

- Iopanoic acid and its derivatives are valuable for X-ray diagnosis, particularly for rendering the gall-bladder and bile ducts visible .

- These compounds are used as active substances in X-ray contrast materials .

- A patent specification describes 3-amino-2,4,6-triiodobenzoic acid derivatives for use in X-ray contrast materials .

Synthesis of other compounds

- This compound serves as an intermediate in synthesizing anhydrides like ethyl chloroacetate and choline salts .

- It reacts with acetic anhydride to form beta-(3-Amino-2,4,6-triiodophenoxy)acetic acid, a reaction catalyzed by strong bases such as sodium or potassium hydroxide .

Impact on Thyroid Hormone Metabolism

- Ipodate impacts the peripheral metabolism of thyroxine (T4) .

- Ingestion of 3g of sodium ipodate by subjects resulted in decreases of serum total and free T3 to a nadir on day 4, which averaged 43% & 40%, respectively, below initial mean values .

- Total & free RT3 increased markedly to peak on day 3, 244% & 189%, respectively, above initial mean values .

Preliminary clinical studies

- A preliminary study of a new cholecystographic medium found that 3-(3-amino-2, 4, 6-triiodophenyl)-2-ethyl-propanoic acid (Telepaque) resulted in fewer side effects compared to iodoalphionic acid (Priodax) .

- Specifically, there was a significant reduction in the number of side effects with Telepaque compared to Priodax, and adequate visualization was obtained .

- Patients experienced approximately one-third as many side effects with Telepaque as with Priodax, with only one-fourth as many severe side effects . The most notable difference was the decreased incidence of diarrhea .

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to absorb X-rays, making it effective as a contrast agent. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Iopanoic acid with structurally or functionally related compounds:

Key Structural and Functional Differences

Iodination vs. Non-Iodinated Derivatives Iopanoic acid and its iodinated analogs (e.g., 3-(3-Amino-2,4,6-triiodophenyl)propionic acid) are distinguished by their triiodophenyl groups, which confer radiopacity for imaging . In contrast, non-iodinated compounds like 3-(2-thienyl)propanoic acid lack imaging utility but are used in organic synthesis .

Substituent Variations Iocetamic Acid (C₁₂H₁₃I₃N₂O₃) introduces an acetamido-methyl group, enhancing solubility (2,604 moles/L vs. 2,230 moles/L for Iopanoic acid) but with similar molecular weight . The α-ethyl group in Iopanoic acid improves lipophilicity, facilitating biliary excretion, whereas its absence in 3-(3-Amino-2,4,6-triiodophenyl)propionic acid reduces molecular weight and may alter pharmacokinetics .

Functional Group Modifications 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic Acid replaces iodine with a chlorobenzamido group, shifting its application to retinoid-mediated cancer research .

Research Findings

- Iopanoic Acid: Clinical studies confirm its efficacy in gallbladder imaging but note side effects like nausea due to iodine content .

Discrepancies and Limitations

- CAS 96-83-3 Ambiguity: incorrectly associates this CAS number with 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid. Authoritative sources () confirm CAS 96-83-3 corresponds exclusively to Iopanoic acid.

- Solubility Data: Limited solubility data for non-iodinated analogs complicates direct comparisons.

Biological Activity

2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews its biological activity based on recent research findings, including antimicrobial efficacy, effects on cytokine release, and potential therapeutic applications.

Chemical Structure

The compound features a triiodinated phenyl group attached to a propanoic acid moiety, which is crucial for its biological interactions. The presence of iodine atoms may enhance its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. These derivatives have been tested against various multidrug-resistant pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | Methicillin-resistant S. aureus | 1 - 8 |

| Compound B | Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Compound C | Gram-negative pathogens | 8 - 64 |

| Compound D | Drug-resistant Candida species | 8 - 64 |

Note: The MIC values indicate the minimum inhibitory concentration required to inhibit the growth of the pathogens listed.

Cytokine Modulation

The compound has also been investigated for its effects on cytokine release in peripheral blood mononuclear cells (PBMCs). Studies have shown that certain derivatives can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Release Modulation

| Compound Name | Cytokine | Effect on Release (%) |

|---|---|---|

| Compound E | TNF-α | Decreased by 44-60% |

| Compound F | IL-6 | No significant change |

| Compound G | IFN-γ | Decreased by 44-79% |

| Compound H | IL-10 | Increased at low dose |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against the ESKAPE group pathogens, which are known for their high levels of antibiotic resistance. The results indicated that compounds derived from this compound exhibited significant antimicrobial activity with MIC values comparable to existing antibiotics .

- Inflammation and Immune Response : Another study focused on the immunomodulatory effects of these compounds in PBMC cultures. The findings suggested that certain derivatives not only inhibited pro-inflammatory cytokines but also promoted the release of anti-inflammatory cytokines like IL-10, indicating potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves iodination of a precursor phenylpropanoic acid derivative under controlled conditions. Key steps include:

- Precursor Selection : Use 3-aminophenylpropanoic acid as a starting material, followed by iodination using iodine monochloride (ICl) or similar agents in acetic acid .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Discrepancies in iodine substitution patterns can arise, requiring X-ray crystallography for unambiguous confirmation .

Q. How can researchers characterize the stability and degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Use accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–6 weeks. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Degradation Analysis : Identify byproducts using LC-MS/MS. For example, deiodination products may form under acidic conditions, requiring mass spectrometry to track iodine loss .

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can reveal melting points and decomposition thresholds .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model iodination transition states. Software like Gaussian or ORCA can predict energy barriers and regioselectivity .

- Solvent Effects : Molecular dynamics simulations (e.g., using GROMACS) can assess solvent interactions, guiding choices between polar aprotic (e.g., DMF) vs. protic (e.g., acetic acid) solvents .

- Machine Learning : Train models on existing triiodophenyl compound datasets to predict reaction yields or byproduct formation .

Q. How can researchers resolve contradictions in reported biological activities, such as conflicting enzyme inhibition data?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., buffer pH, enzyme concentration). For example, discrepancies in IC values may arise from variations in assay temperature or substrate concentrations .

- Orthogonal Validation : Confirm inhibitory effects using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters .

- Metabolite Interference : Test for compound stability in biological matrices (e.g., plasma) to rule out false positives from degradation products .

Q. What advanced techniques are required to study this compound’s interactions with biological targets, such as serum albumin or membrane transporters?

- Methodological Answer :

- Structural Studies : Use cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve binding sites. The iodine atoms’ high electron density enhances crystallographic contrast .

- Fluorescence Quenching : Monitor tryptophan residue quenching in albumin to calculate binding constants (e.g., Stern-Volmer plots) .

- In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding poses, leveraging the compound’s triiodo motif for hydrophobic pocket interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. For example, solubility in DMSO may be overstated due to solvent impurities .

- Co-solvency Studies : Evaluate hydrotropic agents (e.g., PEG-400) to enhance aqueous solubility, noting deviations from ideal solubility parameters .

- Particle Size Analysis : Laser diffraction can reveal micronization effects on apparent solubility, addressing discrepancies between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.